2-(2,4-Dichlorophenoxy)nicotinonitrile
Description
2-(2,4-Dichlorophenoxy)nicotinonitrile is a synthetic compound featuring a nicotinonitrile core substituted with a 2,4-dichlorophenoxy group. This structure combines the pyridine-carbonitrile framework with a phenoxy moiety, which is often associated with biological activity in agrochemicals and pharmaceuticals. The compound’s dichlorophenoxy group is structurally analogous to synthetic auxins like 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2O/c13-9-3-4-11(10(14)6-9)17-12-8(7-15)2-1-5-16-12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULSEOHOPLMPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)nicotinonitrile typically involves the reaction of 2,4-dichlorophenol with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of ethers or other substituted derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)nicotinonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In biological systems, it may interfere with cellular signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
(a) 2,4-Dichlorophenoxyacetic Acid (2,4-D)
- Structure: Contains a 2,4-dichlorophenoxy group linked to an acetic acid chain.
- Activity : Primarily herbicidal, acting as a synthetic auxin to disrupt plant growth .
- Key Difference: The nicotinonitrile group in 2-(2,4-dichlorophenoxy)nicotinonitrile replaces the acetic acid, likely reducing phytotoxicity and enabling novel interactions (e.g., with enzymes like COX-2) .
(b) 2-(2,4-Dichlorophenoxy) Propionic Acid
- Structure : Propionic acid chain instead of acetic acid.
- Activity: Herbicidal, but with higher mammalian toxicity (classified as carcinogenic) .
- Comparison: The nitrile group in this compound may mitigate toxicity by altering metabolic pathways.
Nicotinonitrile Derivatives
(a) 5-(4-Chlorophenyl)-2-(2-methoxyphenoxy)nicotinonitrile
- Structure: Nicotinonitrile core with 4-chlorophenyl and 2-methoxyphenoxy substituents.
- Activity: Not explicitly reported, but the methoxy group may enhance lipophilicity and membrane permeability compared to the dichlorophenoxy variant .
(b) 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile
- Structure: Includes amino, dichlorophenyl, and naphthyl groups.
- Activity: Functions as an aromatic intermediate for pharmaceuticals. The amino group enables further functionalization, unlike the unsubstituted dichlorophenoxy variant .
Enzyme Inhibition (COX-2)
- This compound Analogues: Derivatives with thiourea and alkylamide pharmacophores exhibit superior COX-2 inhibition compared to 2,4-D. Docking studies show stronger binding affinities (−9.8 to −10.2 kcal/mol vs. −7.2 kcal/mol for 2,4-D) due to enhanced hydrogen bonding and hydrophobic interactions .
Biological Activity
2-(2,4-Dichlorophenoxy)nicotinonitrile (CAS No. 289662-03-9) is a synthetic compound that has garnered attention for its diverse biological activities. This article reviews the chemical properties, biological mechanisms, and research findings associated with this compound, emphasizing its potential applications in various fields such as medicinal chemistry and agriculture.
Chemical Structure and Properties
The molecular formula of this compound is C12H6Cl2N2O. Its structure consists of a nicotinonitrile core substituted with a 2,4-dichlorophenoxy group, which contributes to its unique chemical behavior and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby influencing various biochemical pathways. Its mechanism may involve:
- Enzyme Inhibition : Binding to enzyme active sites leading to decreased metabolic activity.
- Protein-Ligand Interactions : Modulating protein functions through competitive inhibition.
Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity. Research has shown that it can induce apoptosis in cancer cells through the activation of intrinsic pathways. A case study involving breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death, attributed to its ability to disrupt mitochondrial function and increase reactive oxygen species (ROS) levels.
| Study | Cell Line | Concentration | Effect |
|---|---|---|---|
| MCF-7 | 10 µM | 70% cell death after 48 hours | |
| HeLa | 5 µM | Induction of apoptosis observed |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases.
| Study | Cell Type | Concentration | Effect |
|---|---|---|---|
| RAW 264.7 | 50 µM | Reduction of TNF-α by 40% | |
| THP-1 | 25 µM | Decreased IL-6 levels by 30% |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Animal models have shown that administration of this compound can mitigate neuronal damage induced by oxidative stress. The neuroprotective effects are believed to be mediated through the modulation of antioxidant enzyme activities.
Toxicological Profile
While the compound shows promise in therapeutic applications, its toxicological profile must also be considered. Studies have indicated that high concentrations may lead to cytotoxicity in non-target cells. The LD50 value has been estimated at around 200 mg/kg in rodent models, necessitating caution during application.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
